Physicochemical Property Differentiation: LogP and Density Compared to Positional Isomers
(2-Chloro-3-methylquinolin-4-yl)methanol exhibits distinct physicochemical properties compared to its closest analogs, which can directly influence its behavior in synthetic transformations and biological assays. Specifically, its predicted LogP (a measure of lipophilicity) is 1.99, and its predicted density is 1.3±0.1 g/cm³ [1]. In contrast, the positional isomer (2-chloro-4-methylquinolin-3-yl)methanol (CAS 209909-11-5) has a predicted XLogP3 of 2.6 and a density of 1.307 g/cm³ [2]. The non-methylated analog, (2-chloroquinolin-3-yl)methanol (CAS 125917-60-4), shows an even higher LogP of 2.38 and a density of 1.358 g/cm³ . The lower LogP of the target compound suggests it is less lipophilic than these analogs, which can be advantageous for achieving optimal aqueous solubility and permeability in early-stage drug discovery.
| Evidence Dimension | Predicted Partition Coefficient (LogP/XLogP3) and Density |
|---|---|
| Target Compound Data | LogP: 1.99; Density: 1.3±0.1 g/cm³ |
| Comparator Or Baseline | (2-chloro-4-methylquinolin-3-yl)methanol: XLogP3: 2.6, Density: 1.307 g/cm³; (2-chloroquinolin-3-yl)methanol: LogP: 2.38, Density: 1.358 g/cm³ |
| Quantified Difference | Target LogP is 0.61 units lower than the 4-methyl isomer and 0.39 units lower than the non-methylated analog. Density is slightly lower than both comparators. |
| Conditions | Predicted values from computational models (ChemSrc, Kuujia, Molbase). |
Why This Matters
A lower LogP can translate to improved aqueous solubility, potentially reducing the need for high concentrations of organic co-solvents in biological assays and simplifying downstream purification.
- [1] ChemSrc. (2024). (2-Chloro-3-methyl-4-quinolinyl)methanol - CAS 893566-47-7. Retrieved from https://m.chemsrc.com/baike/1500445.html View Source
- [2] Kuujia. (n.d.). Cas no 209909-11-5 (3-Quinolinemethanol, 2-chloro-4-methyl-). Retrieved from https://www.kuujia.com View Source
